Cas no 233-36-3 (1H-Pyrrolo[2,3-f]quinoline(8CI,9CI))
1H-Pyrrolo[2,3-f]quinoline (8CI,9CI) is a heterocyclic aromatic compound featuring a fused pyrrole and quinoline structure. This scaffold is of significant interest in medicinal chemistry and materials science due to its rigid, planar conformation and electron-rich properties. Its unique bicyclic framework serves as a versatile building block for synthesizing pharmacologically active compounds, particularly in the development of kinase inhibitors and fluorescent probes. The compound's stability and ability to participate in π-π stacking interactions make it valuable for designing organic semiconductors and optoelectronic materials. Its well-defined structure also facilitates precise modifications for tailored applications in drug discovery and advanced material engineering.
233-36-3 structure
Product Name:1H-Pyrrolo[2,3-f]quinoline(8CI,9CI)
CAS No:233-36-3
MF:C11H8N2
MW:168.194622039795
CID:249418
PubChem ID:329760973
Update Time:2025-05-27
1H-Pyrrolo[2,3-f]quinoline(8CI,9CI) Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrolo[2,3-f]quinoline(8CI,9CI)
- 1H-PYRROLO[2,3-F]QUINOLINE
- 1,6-Diaza-1H-benz[e]indene
- 1H-pyrrole[2,3-f]quinoline
- 1H-Pyrrolo[2,3-f]chinolin
- IVCGJOSPVGENCT-UHFFFAOYSA-N
- 1H-Pyrrolo[2,3-f]quinoline, 97%
- pyridoindole
- 233-36-3
- SCHEMBL2087722
- 6H-pyrrolo[2,3-f]quinoline
- AKOS005439161
- FT-0745372
- DTXSID10491006
- J-015079
- 6H-pyrrolo[2, 3-f]quinoline
- STK329745
-
- MDL: MFCD00462208
- Inchi: 1S/C11H8N2/c1-2-9-10(12-6-1)4-3-8-5-7-13-11(8)9/h1-7,12H
- InChI Key: NJBMMMJOXRZENQ-UHFFFAOYSA-N
- SMILES: N1C=CC=C2C1=CC=C1C=CN=C21
Computed Properties
- Exact Mass: 168.06900
- Monoisotopic Mass: 168.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 24.4Ų
Experimental Properties
- Melting Point: 235-240 °C
- PSA: 28.68000
- LogP: 2.71610
1H-Pyrrolo[2,3-f]quinoline(8CI,9CI) Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H315-H318-H335
- Warning Statement: P261-P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 1
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Risk Phrases:R22; R37/38; R41
1H-Pyrrolo[2,3-f]quinoline(8CI,9CI) Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Pyrrolo[2,3-f]quinoline(8CI,9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 685488-1G |
1 |
233-36-3 | 97% | 1G |
1702.11 | 2021-05-17 |
1H-Pyrrolo[2,3-f]quinoline(8CI,9CI) Related Literature
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Masanori Tamakoshi,Tomomi Suzuki,Eiichiro Nishihara,Shinichiro Nakamura,Kazuto Ikemoto Food Funct. 2023 14 2496
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Gintautas Bagd?iūnas,Arūnas Ramanavi?ius Phys. Chem. Chem. Phys. 2019 21 2968
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Hiroumi Mitome,Tomoya Ishizuka,Yoshihito Shiota,Kazunari Yoshizawa,Takahiko Kojima Dalton Trans. 2015 44 3151
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4. Synthesis of the bacterial coenzyme methoxatinA. Roderick MacKenzie,Christopher J. Moody,Charles W. Rees J. Chem. Soc. Chem. Commun. 1983 1372
-
5. Synthesis of pyrido[2,3-c]acridinesPaul W. Groundwater,Munawar Ali Munawar J. Chem. Soc. Perkin Trans. 1 1997 3381
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